Idn-1965
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
204919-14-2 |
|---|---|
Molecular Formula |
C21H26FN3O5 |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
3-[[(2S)-2-[(1,3-dimethylindole-2-carbonyl)amino]-3-methylbutanoyl]amino]-5-fluoro-4-oxopentanoic acid |
InChI |
InChI=1S/C21H26FN3O5/c1-11(2)18(20(29)23-14(9-17(27)28)16(26)10-22)24-21(30)19-12(3)13-7-5-6-8-15(13)25(19)4/h5-8,11,14,18H,9-10H2,1-4H3,(H,23,29)(H,24,30)(H,27,28)/t14?,18-/m0/s1 |
InChI Key |
GONUYDANRODTCF-IBYPIGCZSA-N |
SMILES |
CC1=C(N(C2=CC=CC=C12)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)CF |
Isomeric SMILES |
CC1=C(N(C2=CC=CC=C12)C)C(=O)N[C@@H](C(C)C)C(=O)NC(CC(=O)O)C(=O)CF |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)CF |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IDN 1965 IDN-1965 IDN1965 N-((1,3-dimethylindole-2-carbonyl)-valinyl)-3-amino-4-oxo-5-fluoropentanoic acid |
Origin of Product |
United States |
Mechanistic Elucidation of Idn 1965 S Biological Activity
Molecular Mechanism of Caspase Inhibition by IDN-1965
The inhibitory action of this compound at the molecular level involves specific interactions with the caspase enzymes, leading to their inactivation. This interaction is characterized by the formation of a stable, covalent bond and a defined kinetic process.
Formation of Irreversible Thioether Bonds with Caspases
A key aspect of this compound's mechanism is its ability to form an irreversible covalent bond with caspases. This occurs through the formation of a thioether bond. The mechanism involves the reaction between a derivative within the inhibitor molecule and the active site cysteine residue of the caspase, accompanied by the displacement of a leaving group, such as a 2,6-difluorophenol (B125437) group jci.org. This covalent modification permanently inactivates the enzyme, preventing it from cleaving its substrates and propagating the apoptotic signal.
Two-Step Kinetic Process of Inhibitor-Caspase Binding
While direct kinetic data for this compound is not extensively detailed in the provided results, a mechanistically similar pan-caspase inhibitor, IDN-8050, is described as inhibiting caspases via a two-step kinetic process nih.gov. This process involves an initial reversible binding of the inhibitor to the caspase's active site, followed by a slower, in situ covalent nucleophilic substitution (SN) reaction nih.gov. Given that both compounds are described as irreversible pan-caspase inhibitors developed by the same entity, it is likely that this compound operates through a comparable two-step mechanism, where the initial reversible binding allows for proper positioning before the irreversible covalent bond formation occurs.
Interaction with Active Site Cysteine of Caspases
The irreversible inhibition by this compound is contingent upon its interaction with the catalytic machinery of the caspase enzyme. Specifically, this compound targets the active site cysteine residue that is essential for the proteolytic activity of caspases jci.org. By forming a covalent bond with this critical cysteine, this compound effectively blocks substrate access and catalysis, thereby inhibiting caspase function jci.org. This interaction is central to the irreversible nature of this compound's inhibitory effect.
Downstream Intracellular Pathway Modulation
Beyond directly inhibiting caspase enzymes, this compound modulates intracellular pathways by preventing the downstream consequences of caspase activation. This includes the inhibition of the caspase activation cascade and the processing of key apoptosis-related proteins.
Inhibition of Effector Caspase Activation Cascade (e.g., Caspase-3, -6, -7)
This compound is a broad-spectrum inhibitor, meaning it targets multiple caspases. Research has shown that this compound inhibits the processing and activation of effector caspases, including caspase-3, caspase-6, and caspase-7 nih.govashpublications.org. These caspases are considered "executioner" caspases, responsible for cleaving a wide range of cellular substrates that lead to the characteristic morphological changes of apoptosis ebi.ac.ukmdpi.com. By inhibiting their activation, this compound prevents the execution phase of apoptosis ashpublications.org. Studies using this compound have demonstrated a dose-dependent decrease in caspase-3-like activity and a reduction in the activation of caspase-3 nih.gov.
Role in Modulating Apoptosis-Related Protein Processing (e.g., Bid, XIAP)
This compound's inhibitory effects extend to the processing of key proteins involved in the apoptotic cascade. Western blot analysis has demonstrated that this compound inhibits the processing of Bid nih.gov. Bid is a pro-apoptotic protein that, upon cleavage by certain caspases (like caspase-8), translocates to the mitochondria and promotes the release of cytochrome c, amplifying the apoptotic signal nih.gov. By inhibiting Bid processing, this compound can interfere with this mitochondrial pathway of apoptosis amplification nih.gov.
While this compound is a direct caspase inhibitor, its impact on the apoptotic pathway also intersects with the function of endogenous inhibitors of apoptosis proteins (IAPs), such as XIAP. XIAP is known to inhibit effector caspases like caspase-3 and caspase-7 through a two-site interaction mechanism embopress.org. Although this compound's direct interaction with XIAP processing is not explicitly detailed in the provided results, its broad-spectrum caspase inhibition and modulation of upstream events like Bid processing would indirectly influence the regulatory balance between caspases and IAPs within the cell. Inhibition of caspases by this compound would reduce the proteolytic activity that XIAP normally counteracts.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 9802179 nih.govuni.lu |
| Caspase-3 | 16760394 citeab.com, 73325061 nih.gov, 11591540 nih.gov, 24895310 unesp.br, 5280343 biointerfaceresearch.com |
| Caspase-6 | 44135307 cephamls.com, 44135214 cephamls.com, 839 genecards.org, 29 uni-freiburg.de |
| Caspase-7 | 9840223 nih.gov, 5354284 , 133323 , 676352 fishersci.pt, 28 novanet.ca, 32 mdpi.com, 20 umass.edu |
| Bid | 4510 idrblab.net, 160254 badd-cao.net |
| XIAP | 3218 fishersci.fi, 25022340 wikipedia.org, 46781908 researchgate.net, 3071 medicinacomplementar.com.br, 331 hznu.edu.cn |
Interactive Data Table
Based on the search results, specific quantitative data (like IC50 values) for this compound against a range of caspases was not presented in a format suitable for a detailed interactive table directly attributable to this compound. However, the qualitative finding that this compound inhibits the processing/activation of caspases 3, 6, and 7 is consistently reported nih.govashpublications.org.
If specific IC50 data for this compound were available, a table similar to the following structure would be generated:
| Caspase | This compound IC50 (nM) | Reference |
| Caspase-3 | Data not explicitly available for this compound in search results | nih.govashpublications.org |
| Caspase-6 | Data not explicitly available for this compound in search results | nih.govashpublications.org |
| Caspase-7 | Data not explicitly available for this compound in search results | ashpublications.org |
Impact on Mitochondrial Pathway Components (e.g., Cytochrome C Release, Mitochondrial Membrane Potential)
This compound, a broad-spectrum caspase inhibitor, has been shown to influence the mitochondrial apoptotic pathway by affecting key events such as the release of cytochrome c and the maintenance of mitochondrial membrane potential. Studies have demonstrated that this compound can inhibit the processing of proteins like Bid, which is involved in the release of mitochondrial cytochrome c and the amplification of the apoptotic cascade. nih.gov
Research using cryopreserved porcine hepatocytes indicated that cryopreservation in the presence of this compound was associated with decreased release of cytochrome c from mitochondria. nih.gov This suggests that this compound can interfere with the mitochondrial events that lead to the release of pro-apoptotic factors into the cytosol. The release of cytochrome c from mitochondria is a critical step in the intrinsic apoptotic pathway, leading to the formation of the apoptosome and subsequent caspase activation. diva-portal.orgscielo.org.ar
Furthermore, investigations into the effects of this compound on mitochondrial membrane potential (MMP) have yielded relevant findings. The mitochondrial membrane potential, an essential component of the protonmotive force, is crucial for ATP synthesis through oxidative phosphorylation and its dissipation is often an early indicator of apoptosis. oroboros.atcreative-proteomics.com In the study with cryopreserved porcine hepatocytes, cryopreservation in this compound was linked to a slower decline in mitochondrial membrane potential after thawing compared to controls. nih.gov This indicates that this compound may help preserve mitochondrial integrity and function by mitigating the loss of MMP during cellular stress.
However, the impact of caspase inhibition on mitochondrial events can be complex and context-dependent. In some experimental settings, while this compound effectively inhibited caspase activation and downstream events like PARP cleavage, its effect on the release of mitochondrial proteins like cytochrome c and the loss of MMP varied depending on the apoptotic stimulus. ashpublications.org For instance, in OCI-AML3 cells treated with certain anticancer drugs, the release of cytochrome c and Smac was partially inhibited by a caspase inhibitor (IDN-1529, a related compound), while the decrease in MMP was not affected or only partially inhibited. ashpublications.org This suggests that while caspases are downstream of mitochondrial outer membrane permeabilization (MOMP), inhibiting them might have some limited retrograde effects or that other caspase-independent pathways also contribute to mitochondrial dysfunction in certain scenarios. scielo.org.arashpublications.org
Despite these complexities, the primary mechanism by which this compound influences the mitochondrial pathway appears to be through its role as a caspase inhibitor, thereby blocking the amplification loops and executioner phases of apoptosis that can involve feedback on mitochondrial integrity. By inhibiting caspases, this compound can indirectly reduce the processing of substrates like Bid, which are directly involved in triggering mitochondrial outer membrane permeabilization and subsequent cytochrome c release. nih.gov
Table 1: Summary of this compound's Impact on Mitochondrial Pathway Components
| Mitochondrial Component | Observed Effect of this compound | Context of Observation | Source |
| Cytochrome C Release | Decreased release from mitochondria | Cryopreserved porcine hepatocytes | nih.gov |
| Bid Processing (upstream of Cyt C) | Inhibition of processing | Fas-mediated apoptosis model | nih.gov |
| Mitochondrial Membrane Potential | Slower decline after thawing | Cryopreserved porcine hepatocytes | nih.gov |
| Mitochondrial Membrane Potential | Varied effect depending on apoptotic stimulus (partial/no inhibition observed in some cases) | OCI-AML3 cells treated with certain anticancer drugs | ashpublications.org |
Note: The interactivity of this table is simulated in this text format.
Detailed research findings highlight that this compound's ability to reduce apoptosis in various models, including Fas-mediated liver injury and cryopreserved hepatocytes, is linked to its inhibitory effects on caspases, which in turn impacts events within the mitochondrial pathway. nih.govnih.gov The reduction in caspase-3-like activity by this compound has been consistently observed in studies investigating its protective effects against apoptosis. nih.govnih.govahajournals.orgahajournals.org
Table 2: Impact of this compound on Caspase Activity
| Caspase Activity Measured | Observed Effect of this compound | Context of Observation | Source |
| Caspase 3-like activity | Decreased | Fas-induced apoptosis in liver | nih.gov |
| Caspase 3-like activity | Reduced | Cryopreserved porcine hepatocytes | nih.gov |
| Caspase-3–like activity | Markedly suppressed | Peripartum cardiomyopathy in Gαq transgenic mice | ahajournals.orgahajournals.org |
| Caspases 3, 6, and 8 processing | Inhibition of processing | Fas-mediated apoptosis model | nih.gov |
| Caspases 3, 8, 7, and 2 activation | Inhibition | OCI-AML3 cells treated with certain anticancer drugs | ashpublications.org |
Note: The interactivity of this table is simulated in this text format.
These findings collectively support the understanding that this compound's influence on the mitochondrial apoptotic pathway is primarily a consequence of its broad-spectrum caspase inhibitory activity, which prevents the full execution and amplification of the apoptotic cascade, including those steps that involve or are regulated by mitochondrial factors.
Comprehensive Analysis of Idn 1965 S Biological Targets
Differential Inhibition of Specific Caspase Isoforms (e.g., Caspase-2, -3, -7, -8, -9)As a pan-caspase inhibitor, IDN-1965 demonstrates inhibitory activity against a range of caspase isoforms. Research indicates that this compound inhibits caspases with IC50 values typically in the low nanomolar range.pnas.orgWhile specific IC50 values for this compound across a comprehensive panel of caspases are detailed in some studies, publicly available data from the provided search results highlight its potency against key apoptotic caspases. For instance, a related pan-caspase inhibitor, IDN-8050, which is also designed to inhibit all caspases potently, has reported IC50 values in the low nM range for caspases-3, -7, -8, and -9.pnas.orgAlthough these specific values are for IDN-8050, they are presented in the context of discussing pan-caspase inhibition and suggest a similar potent profile for this compound against these crucial isoforms.pnas.orgthis compound has been shown to reduce the processed form of caspase-3 and inhibit caspase-3 activation.nih.govpnas.orgIts inhibition of upstream caspases like caspase-8 and -9 is likely to contribute to the decreased activation of executioner caspases such as caspase-3.pnas.org
Here is a table summarizing representative caspase inhibition data, drawing from the context provided in the search results regarding potent pan-caspase inhibitors like this compound and related compounds such as IDN-8050:
Evaluation of Selectivity Against Other Proteases (e.g., Calpain, Cathepsin B)A critical aspect of characterizing protease inhibitors is evaluating their selectivity against non-caspase proteases to understand potential off-target effects. This compound and related pan-caspase inhibitors are designed to have minimal effect on non-caspase proteases.nih.govpnas.orgStudies have specifically evaluated the inhibitory activity of these compounds against cysteine proteases such as calpain and cathepsin B, which are involved in various cellular processes distinct from the core apoptotic cascade mediated by caspases.nih.govresearchgate.nettocris.comatlasgeneticsoncology.orgnih.gov
Research indicates that the IC50 values for the inhibition of calpain and cathepsin B by related pan-caspase inhibitors are significantly higher than those observed for caspases. For example, a related compound showed an IC50 of >1,000 µM for calpain and 469 ± 8 µM for cathepsin B. pnas.org These values are more than 10,000-fold higher than the IC50 values reported for caspases-3, -7, -8, and -9 by the same compound. pnas.org This substantial difference in IC50 values demonstrates a high degree of selectivity of these pan-caspase inhibitors, including this compound, for caspases over calpain and cathepsin B. nih.govpnas.org
Here is a table illustrating the selectivity profile against calpain and cathepsin B, based on data for related pan-caspase inhibitors:
Preclinical Efficacy and Therapeutic Potential of Idn 1965 in Disease Models Excluding Human Derived Data
In Vitro Model Systems for Biological Response Assessment
In vitro studies have utilized various cellular and complex tissue models to assess the biological response to IDN-1965, primarily focusing on its anti-apoptotic effects and functional preservation capabilities.
Cellular Apoptosis Inhibition in Various Cell Lines (e.g., Leukemic Cells, Hepatocytes, Endothelial Cells)
This compound has demonstrated the ability to inhibit apoptosis in different cell types. In leukemic cells, specifically OCI-AML3 cells, this compound efficiently inhibited caspase-3 activation and the cleavage of PARP, a substrate of caspase-3. ashpublications.org At a concentration of 20 µM, this compound inhibited cell death induced by triptolide, indicating that this form of cell death is caspase-dependent in these cells. ashpublications.org Further studies in OCI-AML3 cells showed that this compound, as a pan-caspase inhibitor, blocked both the decrease in p21 levels and apoptotic cell death induced by a combination of nutlin-3a (B1683890) and 1396-11. nih.gov It also inhibited the activation of caspases-3, -8, -7, and -2 induced by various anticancer drugs like Ara-C, doxorubicin, vincristine, and paclitaxel (B517696) in OCI-AML3 cells. ashpublications.org
In hepatocyte cell lines, this compound has been shown to inhibit apoptosis. In RALA hepatocytes infected with Ad5IkB and treated with TNF-α, cell death was effectively inhibited by experimental caspase inhibitors including this compound. physiology.org this compound was described as a specific inhibitor of caspase-6 and caspase-8 in this context. physiology.org Studies characterizing this compound in a model of apoptosis-associated liver injury demonstrated its effectiveness in inhibiting Fas-mediated apoptosis. nih.gov Western blot analysis in these studies showed that this compound inhibited the processing of caspases 3, 6, and 8, as well as Bid. nih.gov
This compound has also shown the ability to prevent apoptosis in sinusoidal endothelial cells. mdpi.comnih.goveurekalert.org This was observed in the context of liver ischemia/reperfusion injury, suggesting a role for caspase-dependent apoptosis in endothelial cell damage during this process. eurekalert.org
Functional Restoration in Cryopreserved Cellular Systems (e.g., Porcine Hepatocytes)
Cryopreservation can lead to increased apoptotic death and impaired function of hepatocytes. Studies using cryopreserved porcine hepatocytes have shown that the presence of this compound can improve viability and restore function. nih.govresearchgate.net Cryopreservation of porcine hepatocytes in this compound was associated with reduced apoptotic cell death, as determined by TUNEL assay. nih.govresearchgate.net This was accompanied by reduced caspase 3-like activity, decreased release of cytochrome c from mitochondria, and a slower decline in mitochondrial membrane potential after thawing. nih.govresearchgate.net These markers of apoptosis were lowest when this compound was added to both the culture and cryopreservation medium. nih.govresearchgate.net
Functional markers of hepatocyte activity were also increased after cryopreservation and culture of hepatocytes in medium supplemented with 25 µmol/L this compound. nih.govresearchgate.net These functional markers included albumin production, diazepam metabolism, and urea (B33335) production. nih.govresearchgate.net The data suggest that inhibiting apoptosis with this compound also helps preserve cell function in cryopreserved hepatocytes. nih.govresearchgate.net
Application in Complex In Vitro Tissue Models (e.g., Bioartificial Liver Systems)
The positive effects of this compound on cryopreserved porcine hepatocytes have been extended to more complex in vitro systems, such as perfused bioartificial liver (BAL) systems. nih.govresearchgate.net Cryopreservation of porcine hepatocytes in the presence of this compound was associated with improved function of these hepatocytes not only in static culture but also in a perfused BAL. nih.govresearchgate.net This indicates that this compound's ability to reduce apoptosis and preserve function is relevant in a system designed to mimic liver function.
In Vivo Animal Models of Organ Injury and Disease Progression
In vivo studies using animal models have investigated the potential of this compound to attenuate organ injury and disease progression by targeting apoptosis.
Attenuation of Ischemia-Reperfusion Injury (e.g., Renal, Hepatic, Cardiac Ischemia)
Ischemia-reperfusion injury (IRI) is a significant factor in various clinical settings, contributing to organ dysfunction. vin.com Pan-caspase inhibition has been explored as a strategy to mitigate IRI in multiple organs. mdpi.comnih.gov
In hepatic IRI models, this compound has shown protective effects. A pan-caspase inhibitor (this compound) was shown to prevent apoptosis of sinusoidal endothelial cells and improved survival after rat liver transplantation. mdpi.comnih.gov However, it was noted that the inhibitor was required to be present in the storage solution as well as injected into the donor and recipient. mdpi.comnih.gov Studies characterizing this compound in a model of apoptosis-associated liver injury also demonstrated its effectiveness in inhibiting liver injury induced by alpha-Fas administration in mice. nih.govoup.com A single intraperitoneal treatment of 1 mg/kg this compound or continuous intraperitoneal infusion completely blocked lethality measured up to 7 days after alpha-Fas administration. nih.gov Treatment with IDN-7314, another caspase inhibitor, in a Fas-induced liver injury model in mice, effectively inhibited Fas-induced hepatocellular apoptosis and abolished the increase in plasma ALT activity and eliminated congestion/hemorrhage. oup.com While this study specifically mentions IDN-7314, it references previous work with this compound showing similar inhibition of Fas-induced liver apoptosis. oup.com
While the provided search results primarily detail hepatic and cardiac models, the general context of caspase inhibition in IRI suggests potential relevance across different organs, including renal ischemia, although specific data for this compound in renal IRI were not prominently found in the provided snippets.
Cardioprotective Effects in Models of Cardiomyopathy (e.g., Gαq Transgenic Mouse Models of Heart Failure)
This compound has demonstrated significant cardioprotective effects in animal models of heart failure, particularly in Gαq transgenic mice which develop peripartum cardiomyopathy. nih.govahajournals.orgaminer.cnahajournals.orgjci.org Apoptosis is believed to play a role in the progression from compensated hypertrophy to heart failure in overloaded myocardium. ahajournals.org
In Gαq transgenic mice, chronic treatment with the broad-range caspase inhibitor this compound improved cardiac function and prevented or delayed the progression to heart failure. ahajournals.org this compound was administered by continuous subcutaneous infusion. nih.govahajournals.orgjci.org Treatment with this compound markedly suppressed cardiac caspase-3-like activity and reduced the frequency of cardiac myocyte apoptosis. ahajournals.orgahajournals.org For instance, in pregnant Gαq mice, this compound suppressed cardiac caspase-3-like activity by 86.5% (P<0.01) and reduced cardiac myocyte apoptosis from 1.9 ± 0.3% to 0.2 ± 0.1% (P<0.01). ahajournals.org
Animals receiving this compound exhibited significant improvements in several parameters of left ventricular function. ahajournals.orgahajournals.org These included improvements in left ventricular end-diastolic dimension, fractional shortening, positive dP/dt, and negative dP/dt. ahajournals.orgahajournals.org
Furthermore, treatment with this compound completely suppressed the mortality observed in the peripartum cardiomyopathy model of Gαq mice. ahajournals.org In one study, the mortality in the vehicle-treated group was 30% (6 of 20), while in the this compound treated group, it was 0% (0 of 14) (P<0.05). ahajournals.org This highlights the significant impact of caspase inhibition by this compound on survival in this model of heart failure. ahajournals.orgahajournals.org
These findings in Gαq transgenic mice suggest that reducing cardiac myocyte apoptosis through caspase inhibition with this compound can improve left ventricular function and survival in the context of cardiomyopathy. ahajournals.orgahajournals.org
Summary of In Vitro Apoptosis Inhibition Data
| Cell Type | Stimulus/Condition | This compound Effect on Apoptosis Markers | Reference |
| Leukemic Cells (OCI-AML3) | Triptolide | Inhibited caspase-3 activation, PARP cleavage, and cell death. | ashpublications.org |
| Leukemic Cells (OCI-AML3) | Nutlin-3a + 1396-11 | Blocked p21 decrease and apoptotic cell death. | nih.gov |
| Leukemic Cells (OCI-AML3) | Anticancer drugs (Ara-C, Dox, etc.) | Inhibited activation of caspases-3, -8, -7, and -2. | ashpublications.org |
| Hepatocytes (RALA) | TNF-α (with Ad5IkB) | Effectively inhibited cell death; inhibited caspase-6 and caspase-8. | physiology.org |
| Hepatocytes | Fas-mediated injury | Inhibited processing of caspases 3, 6, 8, and Bid; inhibited liver injury. | nih.gov |
| Sinusoidal Endothelial Cells | Liver Ischemia/Reperfusion Injury | Prevented apoptosis. | mdpi.comnih.goveurekalert.org |
Summary of In Vivo Cardioprotective Effects in Gαq Transgenic Mice
| Parameter | Vehicle Group (Mean ± SE) | This compound Group (Mean ± SE) | P-value | Reference |
| Cardiac Caspase-3-like Activity | High | Markedly Suppressed | <0.01 | ahajournals.org |
| Cardiac Myocyte Apoptosis (%) | 1.9 ± 0.3 | 0.2 ± 0.1 | <0.01 | ahajournals.org |
| LV End-Diastolic Dimension (mm) | 4.7 ± 0.1 | 4.2 ± 0.1 | <0.01 | ahajournals.org |
| Fractional Shortening (%) | 30.7 ± 1.2 | 38.9 ± 1.0 | <0.01 | ahajournals.org |
| Positive dP/dt | 3972 ± 412 | 5870 ± 295 | <0.01 | ahajournals.org |
| Negative dP/dt | 2365 ± 213 | 3413 ± 201 | <0.01 | ahajournals.org |
| Mortality (%) | 30 (6 of 20) | 0 (0 of 14) | <0.05 | ahajournals.org |
Hepatoprotective Efficacy in Models of Liver Injury (e.g., Anti-Fas Antibody-Induced Liver Injury)
This compound has demonstrated marked efficacy in protecting against liver injury in preclinical models, particularly in the anti-Fas antibody (α-Fas)-induced liver injury model nih.govscispace.com. This model is characterized by significant apoptosis leading to liver damage and lethality nih.govscispace.comoup.com. Studies have shown that this compound is effective in inhibiting Fas-mediated apoptosis in the liver nih.gov.
In the anti-Fas antibody-induced liver injury model, this compound treatment resulted in a marked reduction in Fas-induced apoptosis observed histologically nih.gov. The compound also decreased caspase 3-like activities in a dose-dependent manner, although this inhibition was transient nih.gov. Western blot analysis further confirmed that this compound inhibited the processing of caspases 3, 6, and 8, as well as Bid, a protein involved in the mitochondrial apoptotic pathway nih.gov.
This compound was found to be effective in inhibiting liver injury even when administered several hours after the induction of injury nih.gov.
Nephroprotective Potential in Polycystic Kidney Disease Models
Early evidence from rodent studies suggests that caspase inhibitors, including those with similar mechanisms to this compound, may have therapeutic potential in slowing the progression of polycystic kidney disease (PKD) nih.gov. While direct studies specifically detailing this compound's effects in PKD models were not extensively found, research on other caspase inhibitors like IDN-8050 in rat models of PKD has shown promising results nih.gov. IDN-8050 treatment in a rat model of PKD decreased apoptosis and proliferation in both cystic and non-cystic tubules, inhibited renal enlargement and cystogenesis, and attenuated the loss of kidney function nih.gov. Given that this compound is also a caspase inhibitor, these findings in related compounds suggest a potential for nephroprotective effects in PKD models by targeting apoptosis, which is implicated in the pathogenesis of PKD nih.govzerotofinals.comucsfhealth.org.
Neuroprotective Observations in Models of Neuronal Apoptosis
Studies investigating caspase inhibitors in models of neuronal apoptosis have included this compound nih.gov. While the precise details of this compound's neuroprotective effects in specific neuronal apoptosis models were not fully detailed in the search results, it has been examined for its ability to impair cell death in certain neuronal cell types nih.gov. Research involving caspase-2 and caspase-9 deficient cells treated with various caspase inhibitors, including this compound, indicated that this compound could substantially delay apoptosis in these cells nih.gov. This suggests a potential role for this compound in mitigating neuronal damage mediated by apoptosis magtech.com.cn.
Assessment of Pathophysiological Endpoints in Preclinical Studies
Preclinical studies evaluating this compound have assessed various pathophysiological endpoints to determine its efficacy in mitigating disease progression and organ damage. These endpoints include histopathological and morphological assessments, measurement of biochemical markers, and evaluation of survival outcomes.
Histopathological and Morphological Preservation
Histopathological examination has been a key method to assess the impact of this compound on tissue morphology in disease models scispace.comuni.luwaxitinc.com. In the anti-Fas antibody-induced liver injury model, histological analysis revealed a marked reduction in the signs of apoptosis in the liver tissue of animals treated with this compound compared to control groups nih.gov. This indicates that this compound helps preserve the normal tissue architecture by inhibiting excessive cell death scispace.comuni.lu. While specific details on histopathological findings in other models like PKD or neuronal apoptosis for this compound were not extensively available, the general principle of caspase inhibition suggests a potential for morphological preservation by reducing apoptosis-mediated tissue damage nih.govnih.gov.
Biochemical Markers of Organ Damage and Function (e.g., Serum Creatinine (B1669602), Alanine (B10760859) Aminotransferase, Albumin Production)
Biochemical markers are crucial indicators of organ damage and function in preclinical studies scispace.comnih.govuni.lunih.gov. In the anti-Fas antibody-induced liver injury model, alanine aminotransferase (ALT) activity in serum was used as a key biochemical marker to assess liver damage nih.govoup.com. Elevated ALT levels indicate hepatocyte injury nih.govoup.com. Studies showed that this compound treatment led to a reduction in ALT activities, demonstrating its hepatoprotective effect nih.gov. The ED50 for this compound based on ALT activities was reported to be 0.14 mg/kg via intraperitoneal administration nih.gov.
While specific data on the effect of this compound on serum creatinine (a marker of kidney function) or albumin production (a marker of liver synthetic function) were not prominently featured in the search results, studies on related caspase inhibitors in kidney disease models have assessed markers like blood urea nitrogen (BUN), which is related to kidney function nih.gov. The reduction in such markers in response to caspase inhibition further supports the potential for organ function preservation nih.gov.
Data on Alanine Aminotransferase (ALT) Activity in Anti-Fas Antibody-Induced Liver Injury Model:
| Treatment Group | Endpoint Measured | Observation | Source |
| Vehicle Control | Serum ALT Activity | Elevated (indicating liver injury) | nih.govoup.com |
| This compound Treated | Serum ALT Activity | Reduced (indicating hepatoprotection) | nih.govoup.com |
Modulation of Disease Progression and Survival Outcomes
Modulating disease progression and improving survival outcomes are critical endpoints in preclinical efficacy studies scispace.comuni.ludntb.gov.ua. In the anti-Fas antibody-induced liver injury model, which is often lethal, this compound treatment significantly impacted survival nih.govnih.gov. A single treatment of this compound or continuous infusion completely blocked lethality measured up to 7 days after anti-Fas administration nih.gov. This demonstrates the compound's ability to prevent the fatal consequences of severe apoptosis-mediated liver injury nih.govnih.gov.
While direct survival data for this compound in models of polycystic kidney disease or neuronal apoptosis were not extensively found, the observed effects of related caspase inhibitors in reducing disease markers and improving tissue health in these models suggest a potential for positive impacts on disease progression and, consequently, survival nih.govnih.gov. For instance, in a rat model of PKD, a related caspase inhibitor attenuated the increase in BUN and reduced renal enlargement, indicating a slowing of disease progression nih.gov.
Survival Outcomes in Anti-Fas Antibody-Induced Liver Injury Model:
| Treatment Group | Outcome Measured | Observation | Source |
| Vehicle Control | Lethality | Observed | nih.govnih.gov |
| This compound Treated | Lethality | Completely blocked (up to 7 days) | nih.govnih.gov |
Structure Activity Relationship Sar Investigations of Caspase Inhibitors Including Idn 1965
Correlative Analysis of Chemical Structure and Caspase Inhibitory Activity
SAR studies in the field of caspase inhibitors aim to establish relationships between variations in chemical structure and the resulting changes in biological activity, specifically the inhibition of caspase enzymes ebi.ac.ukncsu.edu. For Idn-1965 and its analogs, this involves systematically modifying different parts of the molecule – such as the indole (B1671886) group, the amino acid residues, and the warhead – and assessing the impact of these changes on caspase inhibition nih.govnih.gov.
The core structure of peptidic and peptidomimetic caspase inhibitors often includes a recognition sequence that mimics the cleavage site of caspase substrates, coupled with a reactive warhead that interacts with the catalytic cysteine residue in the caspase active site nih.govnih.gov. In the case of this compound, the valine residue likely contributes to the recognition and binding to the caspase active site, interacting with specific pockets within the enzyme. The 1,3-dimethylindole (B1617634) carbonyl group represents another key structural element that influences the interaction with the enzyme.
The fluoromethyl ketone (FMK) group in this compound functions as an irreversible warhead nih.gov. This type of warhead forms a covalent bond with the catalytic cysteine residue of the caspase, leading to sustained inhibition of enzyme activity nih.govselleckchem.com. The presence and nature of the warhead are critical determinants of both the potency and the mechanism of inhibition (reversible vs. irreversible) nih.govnih.gov.
Identification of Pharmacophoric Features Essential for Potency
Identifying the pharmacophoric features involves pinpointing the essential structural elements and their spatial arrangement required for a molecule to bind to and inhibit the target enzyme with high potency americanelements.comuni.lu. For caspase inhibitors like this compound, key pharmacophoric features are associated with the interaction with the caspase active site.
The peptide or peptidomimetic portion of the inhibitor, corresponding to the valine and the indole-carbonyl group in this compound, is designed to mimic the substrate recognition sequence of caspases. Caspases exhibit specificity for aspartic acid at the P1 position of their substrates, and inhibitors are typically designed with a residue that can interact favorably at this site nih.gov. The residues at the P2, P3, and P4 positions (moving away from the cleavage site) also contribute to binding affinity and specificity by interacting with corresponding subsites (S2, S3, S4) in the caspase active site nih.gov. In this compound, the valine residue occupies a position analogous to a P2 or P3 position, while the indole moiety is at a more distal position, likely interacting with the S3 or S4 subsite.
The warhead, the fluoromethyl ketone in this compound, is a crucial pharmacophore for irreversible inhibition, forming a covalent adduct with the catalytic cysteine residue. The electrophilic nature of the ketone and the presence of the fluorine atom contribute to its reactivity selleckchem.com.
Influence of Structural Modifications on Target Selectivity
Achieving selectivity among the different caspases is a significant challenge in the design of caspase inhibitors due to the high degree of structural homology within the caspase family, particularly in their active sites ebi.ac.ukcaymanchem.com. However, variations exist, particularly in the subsites surrounding the P1 aspartate recognition site and in regions away from the active site, such as dimerization interfaces nih.gov.
Structural modifications to the inhibitor molecule, particularly in the residues occupying the P2, P3, and P4 positions and the corresponding moieties in peptidomimetic inhibitors like this compound, can influence selectivity. By tailoring these parts of the molecule to fit specifically into the subsites of a particular caspase, it is possible to enhance inhibitory activity against that caspase while reducing activity against others nih.gov.
While some sources describe this compound as a broad-spectrum or pan-caspase inhibitor nih.govciteab.com, suggesting it inhibits multiple caspases, another source indicated some selectivity, specifically mentioning inhibition of caspase-6 and caspase-8. This apparent discrepancy in reported selectivity highlights the complex nature of caspase inhibition and the potential for context-dependent activity or differences in experimental conditions.
Computational Chemistry and Molecular Modeling Approaches in Idn 1965 Research
Molecular Docking Simulations of IDN-1965-Caspase Interactions
Molecular docking simulations are a widely used computational technique to predict the preferred orientation (pose) of a ligand (such as this compound) when bound to a protein target (like a caspase) and to estimate the binding affinity between the two molecules. windows.net, jabonline.in, biointerfaceresearch.com This method helps researchers understand how a molecule might interact with the binding site of a protein, identifying key residues involved in the interaction and predicting the strength of the binding. jabonline.in, nih.gov
While specific detailed data tables showing this compound docking scores with various caspases were not extensively found in the search results, the application of molecular docking in caspase inhibitor research is well-documented. For instance, studies have used docking to analyze the binding of various compounds to caspases like caspase-3, caspase-8, and caspase-9, providing insights into potential inhibitory mechanisms. biointerfaceresearch.com, jabonline.in, dovepress.com The binding energy calculated from docking simulations is often used as an indicator of binding strength, with lower (more negative) values suggesting higher affinity. biointerfaceresearch.com, dovepress.com
Pharmacophore Modeling for Inhibitor Design
Pharmacophore modeling is a computational technique used to identify the essential steric and electronic features of a molecule that are required for it to interact with a specific biological target and trigger a biological response. pharmacophorejournal.com, creative-biostructure.com These features can include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and ionizable groups, arranged in a specific spatial arrangement. pharmacophorejournal.com, creative-biostructure.com Pharmacophore models can be derived from a set of known active compounds (ligand-based) or from the 3D structure of the target protein (structure-based). creative-biostructure.com
In the context of inhibitor design, pharmacophore models derived from known caspase inhibitors or the active sites of caspases can be used to virtually screen large databases of compounds to identify potential new inhibitors with similar key features. biointerfaceresearch.com, creative-biostructure.com This approach helps to prioritize compounds for synthesis and experimental testing, accelerating the drug discovery process. creative-biostructure.com While direct examples of pharmacophore models specifically developed for this compound were not detailed, the principle of using pharmacophore modeling to design caspase inhibitors is established in the field. researchgate.net
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Molecular dynamics (MD) simulations are a powerful computational technique that simulates the time-dependent behavior of a molecular system, allowing researchers to observe the dynamic interactions between a ligand and a protein target. h-its.org, windows.net, nih.gov, researchgate.net Unlike static docking simulations, MD provides insights into the flexibility of both the ligand and the protein, the stability of the protein-ligand complex, and the detailed molecular events that occur during binding and unbinding processes. h-its.org, nih.gov
MD simulations can help to refine the binding poses predicted by docking, assess the stability of the complex over time, and identify conformational changes in the protein or ligand that are important for binding or activity. windows.net, nih.gov In the context of this compound and caspases, MD simulations could be used to study the dynamic interactions of this compound within the caspase active site, providing a more detailed understanding of the binding mechanism and the factors that contribute to its inhibitory potency. researchgate.net While specific MD simulation data for this compound were not prominently featured in the search results, MD simulations are routinely used in studying protein-ligand interactions, including those involving caspases. illinois.edu, h-its.org, windows.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the structural and physicochemical properties of a series of compounds and their biological activity. parssilico.com, frontiersin.org, nih.gov, nih.gov By analyzing a set of compounds with known activity, QSAR models can identify which molecular descriptors (quantitative representations of molecular features) are most important for activity and build predictive models that can estimate the activity of new, untested compounds based on their structures. parssilico.com, frontiersin.org, nih.gov
QSAR modeling can be used in conjunction with this compound research to predict the inhibitory activity of related compounds or to design new compounds with improved potency. frontiersin.org By building a QSAR model based on the structures and activities of this compound and a series of its analogs, researchers can identify the structural features that contribute positively or negatively to caspase inhibition. frontiersin.org, nih.gov This information can then be used to guide the synthesis of new compounds with a higher probability of being potent inhibitors. frontiersin.org QSAR models can also be used for virtual screening of compound libraries, prioritizing compounds predicted to be active. frontiersin.org While specific QSAR studies focused solely on this compound were not detailed, QSAR is a standard tool in drug discovery for lead optimization and the prediction of biological activity. frontiersin.org, nih.gov
Advanced Research Methodologies in Idn 1965 Studies
Biochemical and Cell-Based Assays for Caspase Activity Measurement
Biochemical and cell-based assays are fundamental to assessing the inhibitory effect of IDN-1965 on caspase activity. Caspases, particularly caspase-3-like enzymes, are key executioners of apoptosis. Studies have utilized biochemical measurements to quantify caspase 3-like activity, demonstrating that this compound effectively reduces this activity. nih.govnih.govnih.govgoogle.comahajournals.orgplos.orgashpublications.org For instance, research on cryopreserved porcine hepatocytes showed that cryopreservation in the presence of this compound was associated with reduced caspase 3-like activity. nih.govresearchgate.net Similarly, studies in a murine model of cardiac damage demonstrated that this compound markedly suppressed cardiac caspase-3-like activity. google.comahajournals.org In cell-based assays, this compound has been shown to inhibit the activation of various caspases, including caspase-3, -8, -7, and -2, in different cell types. ashpublications.orgresearchgate.net The inhibition of caspase activity by this compound has been linked to the blockade of downstream apoptotic events such as PARP cleavage and DNA fragmentation. ashpublications.org
Immunohistochemical and Western Blotting Techniques for Protein Analysis
Immunohistochemistry (IHC) and Western blotting are crucial techniques for analyzing the expression levels and processing of key proteins involved in the apoptotic pathway following treatment with this compound.
Western blot analysis has been extensively used to examine the effects of this compound on caspase processing and the status of proteins like Bid, XIAP, and PARP. Studies have shown that this compound inhibits the processing (cleavage and activation) of caspases 3, 6, and 8. nih.gov Furthermore, Western blotting has revealed that this compound can inhibit the cleavage of Bid, a protein that facilitates the release of mitochondrial cytochrome c and amplifies the apoptotic cascade. nih.govhaifa.ac.ilresearchgate.netucl.ac.uk The cleavage of PARP (Poly-ADP-Ribose Polymerase), a substrate of activated caspase-3, is also a common marker of apoptosis assessed by Western blot, and this compound has been shown to inhibit this cleavage. plos.orgresearchgate.netashpublications.org XIAP (X-linked inhibitor of apoptosis protein), a potent natural inhibitor of caspases, is another protein whose levels and processing can be examined by Western blot, and its regulation can be influenced by caspase activity. haifa.ac.ilresearchgate.netashpublications.org
Immunohistochemical studies complement Western blotting by allowing for the visualization of protein localization and activation within tissues. For example, immunohistochemistry has been used to demonstrate that this compound greatly reduces the activation of caspase 3 in tissue samples. nih.govnih.govresearchgate.netplos.org
Flow Cytometry and TUNEL Assays for Apoptosis Quantification
Quantifying the extent of apoptosis is critical for evaluating the efficacy of caspase inhibitors like this compound. Flow cytometry and TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays are widely used for this purpose.
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-OH ends of fragmented DNA. promega.jppromega.com Studies using the TUNEL assay have shown that this compound reduces apoptotic cell death in various models, including cryopreserved porcine hepatocytes and sinusoidal endothelial cells during liver preservation injury. nih.govnih.govresearchgate.neteurekalert.org For instance, cryopreservation in this compound improved hepatocyte viability and reduced apoptotic cell death as determined by TUNEL assay. nih.gov
Flow cytometry allows for the quantitative analysis of various cellular parameters in a population of cells. Techniques such as Annexin V-FITC staining, often combined with a vital dye like propidium (B1200493) iodide (PI), are used to identify apoptotic and necrotic cells based on changes in membrane asymmetry and integrity. plos.orgresearchgate.netashpublications.orgnih.govimmunostep.combdbiosciences.comresearchgate.net Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. immunostep.com Flow cytometry with Annexin V/PI staining has been used to assess cell death and viability in the presence of this compound. plos.orgresearchgate.netashpublications.org Flow cytometry can also be used to measure changes in mitochondrial membrane potential, another indicator of apoptosis, using dyes like DiOC6(3). nih.gov
In Vivo Imaging Techniques for Monitoring Therapeutic Effects
In vivo imaging techniques provide non-invasive methods to monitor the therapeutic effects of compounds like this compound in living organisms over time. While specific detailed examples of this compound studies using all types of in vivo imaging are limited in the provided snippets, the application of such techniques in relevant research areas is evident.
Echocardiography, an ultrasound-based imaging technique, is a standard tool for assessing cardiac structure and function in preclinical animal models. nih.govscispace.comahajournals.orgnih.govvisualsonics.com It allows for the quantification of parameters such as ventricular volumes, ejection fraction, and cardiac strain, which are crucial for monitoring the effects of interventions in models of heart failure and cardiac damage. nih.govvisualsonics.com Given that this compound has been investigated in preclinical studies for blocking cardiac damage during heart failure in a murine model and has been shown to improve cardiac function, echocardiography would be a relevant technique for monitoring its therapeutic effects in such studies. google.comahajournals.orgahajournals.org Other imaging techniques, such as mouse SWI-MR brain imaging, have also been mentioned in the context of studying therapeutic effects in animal models where caspase inhibitors might be relevant. google.com
Design and Implementation of Preclinical Animal Study Protocols
Preclinical animal studies are essential for evaluating the efficacy and mechanisms of action of potential therapeutic agents like this compound in a complex biological system before potential human trials. The design and implementation of these studies require careful consideration of the animal model, route of administration, dosing, duration of treatment, and relevant endpoints.
This compound has been investigated in various preclinical animal models to assess its ability to inhibit apoptosis and mitigate tissue injury. These models include studies using cryopreserved porcine hepatocytes in a bioartificial liver system nih.govresearchgate.net, mouse models of Fas-mediated liver injury nih.gov, and murine models of cardiac damage during heart failure google.comahajournals.org. Preclinical protocols involve administering this compound through different routes, such as intraperitoneal, intravenous, and oral administration, and evaluating its effects on markers of apoptosis and tissue function. nih.gov Endpoints in these studies often include the assessment of caspase activity, apoptosis levels (e.g., by TUNEL assay or histology), biochemical markers of organ damage (e.g., alanine (B10760859) aminotransferase activities for liver injury), and functional outcomes (e.g., cardiac function assessed by echocardiography or survival rates). nih.govgoogle.comahajournals.org
Future Perspectives and Unaddressed Research Questions for Idn 1965
Exploration of Novel Therapeutic Indications Beyond Apoptosis Inhibition
While Idn-1965 is primarily known for its role in inhibiting apoptosis by targeting caspases, future research could investigate its potential therapeutic applications in disease contexts where caspases play roles beyond programmed cell death. Caspases are involved in various cellular processes, including inflammation, cell proliferation, and differentiation. For instance, caspase-1 is a key mediator in the activation of pro-inflammatory cytokines like IL-1β and IL-18, and its inhibition could have implications for inflammatory diseases. csic.es Although this compound is described as a broad-spectrum caspase inhibitor, the extent of its inhibitory effects on caspases involved in non-apoptotic pathways and the therapeutic consequences of such inhibition warrant further study. Research could focus on identifying specific non-apoptotic pathways influenced by this compound and evaluating its efficacy in relevant disease models, such as inflammatory disorders or conditions involving aberrant cell proliferation not solely driven by uncontrolled apoptosis.
Development of Advanced Delivery Systems for Targeted Research
The efficacy of this compound in specific tissues or organs might be enhanced by the development of advanced drug delivery systems. While studies have shown efficacy with different administration routes like intraperitoneal, intravenous, and oral administration in preclinical settings, targeted delivery could potentially improve its concentration at the site of disease while minimizing systemic exposure. nih.gov Research into nano-based drug delivery systems, such as liposomes, nanoparticles, or polymeric carriers, could offer strategies for targeted delivery of this compound to specific cells or tissues involved in apoptosis-related pathologies or other potential indications. ijpsjournal.commdpi.comdovepress.comresearchgate.netnih.gov Such systems could improve the pharmacokinetic profile, enhance stability, and facilitate controlled release of the compound, which are crucial aspects for maximizing therapeutic benefit and addressing limitations observed in transient caspase inhibition. nih.gov
Investigation of Potential Off-Target Interactions and Their Biological Implications
As a broad-spectrum caspase inhibitor, a critical area for future research is a comprehensive investigation into potential off-target interactions of this compound and their biological implications. While studies have characterized its inhibition of various caspases, interactions with other proteases or proteins could lead to unintended effects. pnas.org Identifying these off-target interactions is crucial for a complete understanding of the compound's pharmacological profile and potential side effects, although safety and adverse effect profiles are outside the scope of this article. drugdiscoverynews.comnih.govfrontiersin.orgdrugtargetreview.comnih.gov Advanced techniques, such as proteomic profiling or in silico predictions, could be employed to identify potential off-targets. frontiersin.orgdrugtargetreview.com Subsequent functional studies would be necessary to determine the biological consequences of these interactions and their relevance to both therapeutic efficacy and potential off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
